
5-amino-2-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyltetrazole is an organic compound with the molecular formula C₂H₅N₅. It is a derivative of tetrazole, characterized by the presence of an amino group and a methyl group attached to the tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-methyltetrazole can be synthesized through several methods. One common approach involves the desulfurization of thioureas using metal salts, hypervalent iodine compounds, or halogenated reagents . Another method includes the reaction of 5-aminotetrazole with methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-methyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and metal catalysts are commonly employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
5-Amino-2-methyltetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-2-methyltetrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metals. These complexes can exhibit unique properties, such as enhanced stability and reactivity . Additionally, the compound’s derivatives may interact with biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 5-Amino-1-methyltetrazole
- 2-Methyl-5-aminotetrazole
- 1-Methyl-5-aminotetrazole
Comparison: 5-Amino-2-methyltetrazole is unique due to the specific positioning of the amino and methyl groups on the tetrazole ringCompared to its analogs, this compound exhibits distinct photostability and coordination abilities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1553-84-0 |
|---|---|
Molecular Formula |
C15H21ClFN |
Molecular Weight |
269.788 |
IUPAC Name |
2-(3-fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C15H20FN.ClH/c1-17(2)15-12-7-6-11(8-12)14(15)10-4-3-5-13(16)9-10;/h3-5,9,11-12,14-15H,6-8H2,1-2H3;1H |
InChI Key |
QNOOJQJRPIVALO-UHFFFAOYSA-N |
SMILES |
CN(C)C1C2CCC(C2)C1C3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



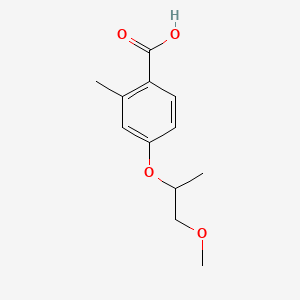
![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)
![N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide](/img/structure/B595365.png)
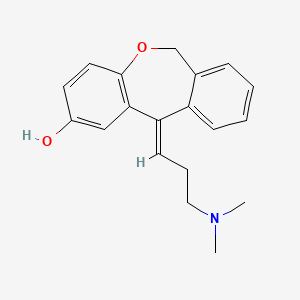
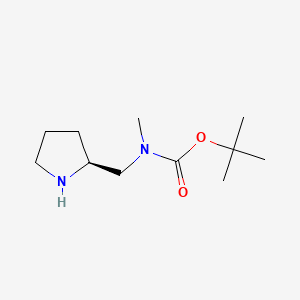
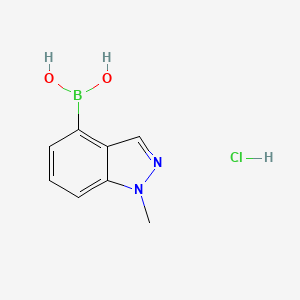
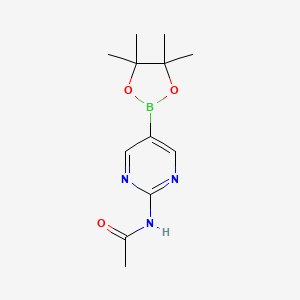

![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)
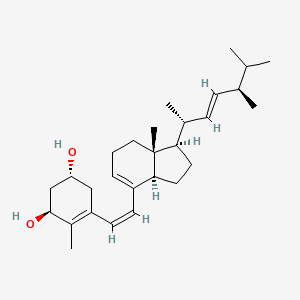
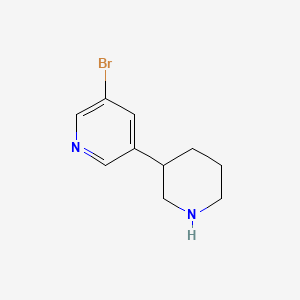
![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)
